molecular formula C10H16ClNOS B1447670 4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride CAS No. 1864062-86-1

4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride

Cat. No.: B1447670
CAS No.: 1864062-86-1
M. Wt: 233.76 g/mol
InChI Key: DRYMYVNWHUDUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a furan ring, a piperidine ring, and a sulfanyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride typically involves the reaction of furan-2-ylmethanethiol with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted piperidine and furan derivatives.

Scientific Research Applications

4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and sulfanyl group are believed to play a crucial role in its bioactivity. The compound may interact with enzymes and receptors, leading to modulation of biological pathways involved in inflammation, pain, and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Furan-2-ylmethyl)thio]piperidine
  • 4-[(Furan-2-ylmethyl)sulfanyl]morpholine
  • 4-[(Furan-2-ylmethyl)sulfanyl]pyrrolidine

Uniqueness

4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride is unique due to its specific combination of a furan ring, a piperidine ring, and a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential therapeutic effects set it apart from similar compounds .

Properties

IUPAC Name

4-(furan-2-ylmethylsulfanyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS.ClH/c1-2-9(12-7-1)8-13-10-3-5-11-6-4-10;/h1-2,7,10-11H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYMYVNWHUDUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SCC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride
Reactant of Route 2
4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride
Reactant of Route 3
4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride
Reactant of Route 4
4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride
Reactant of Route 5
4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride
Reactant of Route 6
4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride

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